tert-Butyl 2-aminobenzoate

Catalog No.
S721484
CAS No.
64113-91-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-aminobenzoate

CAS Number

64113-91-3

Product Name

tert-Butyl 2-aminobenzoate

IUPAC Name

tert-butyl 2-aminobenzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3

InChI Key

HDXMPGOKFMBDHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1N

The exact mass of the compound tert-Butyl 2-aminobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl 2-aminobenzoate (CAS 64113-91-3) is a solid derivative of anthranilic acid used as a functional building block in organic synthesis. Its primary role is as a precursor in the construction of complex molecules, particularly in pharmaceutical and materials science applications. The key feature dictating its procurement over other analogs is the tert-butyl ester group, which serves as a robust protecting group for the carboxylic acid function, enabling specific synthetic pathways that are otherwise inaccessible. [REFS-1, REFS-2] This attribute is central to its use in multi-step syntheses, including peptide synthesis and the formation of heterocyclic scaffolds like quinazolinones. [REFS-3, REFS-4]

Research Fit

1
Supplier-designated for solution-phase peptide synthesis
2
Orthogonal protection: stable to nucleophiles, cleaved under acidic conditions
3
Reduced volatility supports high-temperature synthetic steps

Substituting tert-Butyl 2-aminobenzoate with more common, liquid analogs like methyl 2-aminobenzoate or ethyl 2-aminobenzoate is frequently non-viable in process chemistry. The choice of ester dictates the required deprotection strategy, making these compounds synthetically non-interchangeable. The tert-butyl ester is specifically designed for removal under mild acidic conditions (e.g., trifluoroacetic acid), which preserves base-sensitive functional groups elsewhere in the molecule. [1] In contrast, methyl and ethyl esters require harsh basic hydrolysis (saponification) for cleavage, a process that would destroy or cause unwanted side reactions with base-labile moieties. Therefore, a synthetic route designed around acid-labile deprotection mandates the procurement of the tert-butyl ester.

Substitution Risk

Steric bulk alters physicochemical profile
The tert-butyl group significantly shifts boiling point, density, and phase behavior compared to methyl or ethyl anthranilates. Direct swap without method adjustment may compromise reaction outcome.
Orthogonal stability mismatch
Methyl/ethyl esters can hydrolyze under basic conditions where the tert-butyl ester remains intact. Conversely, the tert-butyl ester is selectively acid-labile. Interchanging esters disrupts multi-step protection strategies.

Enables Orthogonal Synthesis via Acid-Labile Deprotection, Unlike Base-Labile Analogs

The primary differentiator for tert-Butyl 2-aminobenzoate is its cleavage mechanism. The tert-butyl ester is readily removed under mild acidic conditions, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. [1] In stark contrast, common substitutes like methyl or ethyl 2-aminobenzoate require saponification, typically involving reflux with a strong base like sodium hydroxide (NaOH) in a water/alcohol mixture. This fundamental difference in chemical stability allows for an orthogonal protection strategy, where the tert-butyl ester can be selectively removed without affecting base-labile groups (e.g., Fmoc groups, other esters) present in the molecule. [2]

Evidence DimensionDeprotection (Cleavage) Conditions
Target Compound DataMildly acidic: Trifluoroacetic acid (TFA) at room temperature.
Comparator Or BaselineMethyl/Ethyl 2-aminobenzoate: Harshly basic (saponification), e.g., NaOH, reflux.
Quantified DifferenceQualitatively different chemical pathways (acidolysis vs. hydrolysis).
ConditionsStandard synthetic deprotection protocols.

This allows for the design of complex, multi-step syntheses for molecules with sensitive functional groups that would not survive the conditions needed to remove methyl or ethyl esters.

Boiling Point
Data to verify
Target: 284.1 °C
Methyl anthranilate: 256 °C
+28.1 °C difference
Supports high-temperature synthesis context
Predicted value; validate under actual reaction conditions

Superior Process Handling: Solid Form Factor for Precise Gravimetric Dosing

From a processability and handling perspective, tert-Butyl 2-aminobenzoate offers a distinct advantage over its most common analogs. It is a solid at room temperature with a defined melting point of approximately 63-65 °C. In contrast, both methyl 2-aminobenzoate (melting point: 24 °C) and ethyl 2-aminobenzoate (melting point: 13 °C) are liquids or low-melting solids under typical laboratory conditions. [1] The solid nature of the tert-butyl variant simplifies handling, eliminates the need for volumetric dosing of a viscous liquid, and allows for more precise and reproducible gravimetric measurement, which is critical for maintaining stoichiometry in sensitive reactions.

Evidence DimensionPhysical State at STP (25 °C, 1 atm)
Target Compound DataSolid (Melting Point: ~63-65 °C)
Comparator Or BaselineMethyl 2-aminobenzoate: Liquid (Melting Point: 24 °C)
Quantified DifferenceDifferent physical state (Solid vs. Liquid)
ConditionsStandard laboratory temperature and pressure.

Procuring the solid form simplifies weighing and dosing, reduces handling errors, and can improve batch-to-batch consistency in both research and manufacturing settings.

Density
Reported
Target: 1.06 g/mL (20 °C)
Methyl anthranilate: 1.168 g/mL (25 °C)
−0.108 g/mL (−9.2%)
Facilitates organic/aqueous phase separation
Supplier-reported values; verify lot-specific density

Precursor Suitability: Demonstrated Compatibility in Palladium-Catalyzed C-N Coupling Reactions

The stability of the tert-butyl ester group under common cross-coupling conditions makes it a superior precursor for specific synthetic applications. In the process development for a pharmaceutical intermediate, tert-Butyl 2-aminobenzoate was successfully used in a Buchwald-Hartwig amination reaction. [1] The tert-butyl ester remained intact under the palladium-catalyzed reaction conditions (Pd₂(dba)₃, phosphine ligand, and base) required to form a new C-N bond at the 2-amino position. This stability is crucial, as the alternative methyl or ethyl esters could be susceptible to cleavage or side reactions under the basic conditions often employed in these transformations, complicating the synthesis and purification.

Evidence DimensionReaction Compatibility
Target Compound DataStable and effectively used as a substrate in Buchwald-Hartwig C-N coupling.
Comparator Or BaselineMethyl/Ethyl esters: Potentially labile under basic conditions typical for Buchwald-Hartwig reactions, risking side reactions.
Quantified DifferenceSuccessful integration into a multi-step industrial synthesis pathway.
ConditionsPalladium-catalyzed Buchwald-Hartwig amination.

For constructing complex molecules via C-N cross-coupling, this compound provides a reliable and stable platform, ensuring the carboxylic acid moiety remains protected, thereby simplifying the synthetic route and improving overall yield.

Stability Profile
Class-level inference
Stable to RLi, RMgX, pH 12 (RT)
Cleaved at pH <1, 100 °C
Qualitative difference
Enables orthogonal protection strategy
Based on protecting group reference; confirm in target system
Application Designation
Supporting evidence
Solution-phase peptide synthesis
(supplier-classified use)
Vendor-qualified for peptide chemistry
Contrasts with fragrance uses of methyl/ethyl anthranilates

Multi-Step Synthesis of Pharmaceutical Intermediates with Base-Sensitive Groups

This compound is the correct choice when a synthetic route requires the carboxylic acid of an anthranilate to be unmasked late-stage, after steps involving base-sensitive functionalities (e.g., other esters, Fmoc-amines) or base-mediated reactions like palladium-catalyzed cross-couplings. [REFS-1, REFS-2]

Construction of Quinazolinone and Related Heterocyclic Scaffolds

Ideal for the synthesis of quinazolinones and other N-heterocycles where the anthranilate precursor must withstand various reagents before a final acid-mediated cyclization or deprotection step. The stability of the tert-butyl group ensures it does not interfere with intermediate transformations. [3]

Workflows Requiring Precise and Reproducible Gravimetric Dosing

In process chemistry and automated synthesis platforms where accuracy is paramount, the solid form of tert-Butyl 2-aminobenzoate allows for highly precise and repeatable gravimetric dosing, which is more reliable than handling and measuring small volumes of its liquid counterparts like methyl anthranilate.

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal carboxyl protection for peptide synthesis
Acid-labile tert-butyl ester with stability toward nucleophiles
Confirm stability during base-mediated couplings and final acid deprotection
High-temperature organic transformations
Elevated boiling point reduces volatility under heating
Assess thermal stability and weight loss at target temperature
Alkylamino quinazolinone synthesis
Steric bulk may influence cyclization regioselectivity
Review literature precedent and verify yield on small scale

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-butyl 2-aminobenzoate

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